molecular formula C16H13Cl2N3S2 B12013855 4-Allyl-3-((2,4-dichlorobenzyl)thio)-5-(thiophen-2-yl)-4H-1,2,4-triazole CAS No. 577960-27-1

4-Allyl-3-((2,4-dichlorobenzyl)thio)-5-(thiophen-2-yl)-4H-1,2,4-triazole

Cat. No.: B12013855
CAS No.: 577960-27-1
M. Wt: 382.3 g/mol
InChI Key: ZCNMJKKTWMWIQZ-UHFFFAOYSA-N
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Description

    4-Allyl-3-((2,4-dichlorobenzyl)thio)-5-(thiophen-2-yl)-4H-1,2,4-triazole: is a heterocyclic compound with a triazole ring system. Its structure includes an allyl group, a dichlorobenzylthio moiety, and a thiophenyl substituent.

  • The compound’s synthesis and applications have attracted scientific interest due to its potential biological activities.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of other compounds.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antifungal properties).

      Medicine: Research into its pharmacological effects and potential drug development.

      Industry: Possible applications in agrochemicals or materials science.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Targets: It may interact with enzymes, receptors, or cellular components.

      Pathways: Investigations focus on signaling pathways affected by the compound.

  • Comparison with Similar Compounds

      Uniqueness: Its specific combination of substituents sets it apart.

      Similar Compounds:

    Remember that this compound’s properties and applications are continually explored, and further research may reveal additional insights

    Properties

    CAS No.

    577960-27-1

    Molecular Formula

    C16H13Cl2N3S2

    Molecular Weight

    382.3 g/mol

    IUPAC Name

    3-[(2,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazole

    InChI

    InChI=1S/C16H13Cl2N3S2/c1-2-7-21-15(14-4-3-8-22-14)19-20-16(21)23-10-11-5-6-12(17)9-13(11)18/h2-6,8-9H,1,7,10H2

    InChI Key

    ZCNMJKKTWMWIQZ-UHFFFAOYSA-N

    Canonical SMILES

    C=CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CS3

    Origin of Product

    United States

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